alpha-L-Fucose
Overview
Description
Alpha-L-Fucose is a 6-carbon deoxyhexose that is commonly incorporated into human glycoproteins and glycolipids . It is found at the terminal or preterminal positions of many cell-surface oligosaccharide ligands that mediate cell-recognition and adhesion-signaling pathways . It is an L-fucopyranose having alpha-configuration at the anomeric centre .
Synthesis Analysis
Fucosylation is a common post-translational modification that has important roles in human physiology and pathology . Alpha-fucosidases comprise a large enzyme family that recognizes fucosylated substrates with diverse α-linkages on these proteins . Lactobacillus casei produces an α-fucosidase, called AlfC, with specificity towards α (1,6)-fucose, the only linkage found in human N- glycan core fucosylation .
Molecular Structure Analysis
The enzymatic hydrolysis of α- l -fucosides is of importance in cancer, bacterial infections, and fucosidosis, a neurodegenerative lysosomal storage disorder . A series of snapshots along the reaction coordinate of a glycoside hydrolase family GH29 α- l -fucosidase unveil a Michaelis (ES) complex in a 1 C 4 (chair) conformation .
Chemical Reactions Analysis
The enzymatic hydrolysis of α- l -fucosides is of importance in cancer, bacterial infections, and fucosidosis, a neurodegenerative lysosomal storage disorder . A series of snapshots along the reaction coordinate of a glycoside hydrolase family GH29 α- l -fucosidase unveil a Michaelis (ES) complex in a 1 C 4 (chair) conformation and a covalent glycosyl-enzyme intermediate in 3 S 1 (skew-boat) .
Physical And Chemical Properties Analysis
Alpha-L-fucose is a dietary sugar that is used by cells in a process called fucosylation to post-translationally modify and regulate protein behavior and function . As fucosylation plays essential cellular functions in normal organ and immune developmental and homeostasis, it is perhaps not surprising that it has been found to be perturbed in a number of pathophysiological contexts, including cancer .
Scientific Research Applications
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Production of Fucosylated Human Milk Oligosaccharides (HMOs)
- Application Summary : Alpha-L-Fucosidases are used for the enzymatic synthesis of bioactive glycans, including fucosylated HMOs . More than half of HMOs are fucosylated and have attracted interest because of their excellent physiological functions on breast-fed infants .
- Methods of Application : Alpha-L-Fucosidases, catalyzing the hydrolysis of fucosides and/or the transfer of fucosyl residue, have been characterized and modified into a trans-fucosylation mode or, further, engineered to function as “fucosynthase” .
- Results or Outcomes : The implementation of trans-fucosylation patterns investigated in this paper via well-designed fucosidase mutants and proper reaction conditions may lead to the development of an excellent platform, serving both fundamental studies and industrial-scale processes, for valuable carbohydrates synthesis .
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Synthesis of Fucosylated Amino Acids
- Application Summary : Alpha-L-Fucosidases identified in an alpaca faeces metagenome have shown potential for synthesising fucosylated amino acids .
- Methods of Application : The recombinant alpha-L-fucosidases were expressed in Escherichia coli and showed hydrolytic activity towards p-nitrophenyl-alpha-L-fucopyranoside and 2’-fucosyllactose . All four alpha-L-fucosidases could catalyse transfucosylation using a broad diversity of fucosyl acceptor substrates, including lactose, maltotriose, L-serine, and L-threonine .
- Results or Outcomes : The results contribute insights into the potential use of alpha-L-fucosidases for synthesising fucosylated amino acids .
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Regulation of Gastrointestinal Microbiota
- Application Summary : Fucosylated HMOs can be used by certain bacteria, such as B. infantis, which have gene clusters encoding sugar transporters and specific glycosides . These bacteria can take advantage of specific fucosylated HMOs and secrete beneficial metabolites such as short-chain fatty acids .
- Methods of Application : The bacteria utilize the fucosylated HMOs and through their metabolism, produce beneficial metabolites .
- Results or Outcomes : This process efficiently represses the growth of undesirable microorganisms and regulates the gastrointestinal microbiota .
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Synthesis of Fucosyl-Oligosaccharides
- Application Summary : Fucosyl-oligosaccharides are natural prebiotics that promote the growth of probiotics in the human gut and stimulate the innate immune system .
- Methods of Application : The release of α-L-fucosidase by Lactobacillus rhamnosus GG, and the use of this enzyme for the synthesis of fucosyl-oligosaccharides were investigated .
- Results or Outcomes : The study provides insights into the potential use of α-L-fucosidases for synthesising fucosyl-oligosaccharides .
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Immunostimulatory Activity Enhancement
- Application Summary : L-fucose has been found to enhance immunostimulatory activity .
- Methods of Application : Treatment with L-fucose induces differential polarization of dendritic cells, promoting myeloid maturation toward monocyte-derived dendritic cells (moDC) .
- Results or Outcomes : This process enhances the immunostimulatory activity of these cells .
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Synthesis of Fucose-Containing Saccharides
- Application Summary : Alpha-L-Fucosidases have significant potential for synthesising fucosylated saccharides, major components of the oligosaccharides found in human milk .
- Methods of Application : The unique ability of α-L-fucosidases to catalyse transfucosylation using a broad diversity of fucosyl acceptor substrates is utilized .
- Results or Outcomes : This process contributes insights into the potential use of α-L-fucosidases for synthesising fucosylated saccharides .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2R,3S,4R,5S,6S)-6-methyloxane-2,3,4,5-tetrol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3+,4+,5-,6+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZGCJCMOBCMKK-SXUWKVJYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901318356 | |
Record name | α-L-Fucose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901318356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | L-Fucose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000174 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
985 mg/mL | |
Record name | L-Fucose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000174 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
alpha-L-fucopyranose | |
CAS RN |
6696-41-9 | |
Record name | α-L-Fucose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6696-41-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-L-Fucopyranose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006696419 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha-L-fucose | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04473 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | α-L-Fucose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901318356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | .ALPHA.-L-FUCOPYRANOSE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OF086I9H7W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | L-Fucose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000174 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
140 °C | |
Record name | L-Fucose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000174 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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